molecular formula C11H13ClF3NS B2898993 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride CAS No. 2445784-47-2

3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride

Cat. No.: B2898993
CAS No.: 2445784-47-2
M. Wt: 283.74
InChI Key: IRXCEOOQJYIPEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride is unique due to the presence of both the trifluoromethyl group and the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]thiomorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NS.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10;/h1-4,10,15H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXCEOOQJYIPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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